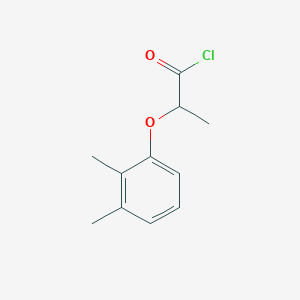

Cloruro de 2-(2,3-dimetilfenoxi)propanoyl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-(2,3-Dimethylphenoxy)propanoyl chloride has several applications in scientific research:

Proteomics Research: It is used as a reagent in the study of protein structures and functions.

Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the modification of biomolecules to study their interactions and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)propanoyl chloride typically involves the reaction of 2,3-dimethylphenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Dimethylphenoxy)propanoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dimethylphenoxy)propanoyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include various substituted propanoic acid derivatives.

Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dimethylphenoxy)propanoic acid.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dimethylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dimethylphenoxy)propanoyl chloride

- 2-(2,5-Dimethylphenoxy)propanoyl chloride

- 2-(2,6-Dimethylphenoxy)propanoyl chloride

Uniqueness

2-(2,3-Dimethylphenoxy)propanoyl chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews existing literature on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and case studies that illustrate its applications.

Chemical Structure : The compound features a propanoyl chloride moiety attached to a 2,3-dimethylphenoxy group. This structure is significant as it influences the compound's reactivity and biological interactions.

Reactivity : As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives through reactions with alcohols and amines. This reactivity is crucial for its application in organic synthesis and drug development.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and survival pathways. For example, compounds that share structural similarities with 2-(2,3-dimethylphenoxy)propanoyl chloride have been identified as Mcl-1 inhibitors, which are crucial in cancer therapy due to their role in preventing apoptosis in cancer cells .

The biological activity of 2-(2,3-dimethylphenoxy)propanoyl chloride may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.

- Cellular Uptake : The dimethylphenoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with intracellular targets.

- Signal Transduction Modulation : It may modulate signaling pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds related to 2-(2,3-dimethylphenoxy)propanoyl chloride. Research indicates that modifications to the phenoxy group can significantly impact potency and selectivity against various biological targets. For example:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or diminish activity against specific targets.

- Linker Variations : Adjusting the length and composition of linkers connecting functional groups can optimize interactions with biological targets .

Case Studies

- Anticancer Studies : A series of compounds structurally related to 2-(2,3-dimethylphenoxy)propanoyl chloride were evaluated for their ability to inhibit cancer cell lines. Results showed that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design .

- Antimicrobial Applications : In a study focusing on phenoxy derivatives, compounds similar to 2-(2,3-dimethylphenoxy)propanoyl chloride demonstrated bacteriostatic effects against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating resistant bacterial infections .

Propiedades

IUPAC Name |

2-(2,3-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHRNLFAIOSJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.